2-(3,5-Dimethoxybenzoyl)pyridine
Overview
Description
2-(3,5-Dimethoxybenzoyl)pyridine is a chemical compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of pyridine, characterized by the presence of a 3,5-dimethoxybenzoyl group attached to the pyridine ring. It is widely used in various fields of research, including drug synthesis, material science, and organic chemistry investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxybenzoyl)pyridine can be achieved through several methods. One common synthetic route involves the reaction of 2-iodopyridine with formic acid and 3,5-dimethoxyphenylboronic acid. This reaction typically occurs in the presence of potassium carbonate and dicyclohexyl-carbodiimide in toluene at 100°C for 12 hours under an inert atmosphere in a sealed tube . Another method involves the use of Suzuki coupling reactions, which are well-known for forming carbon-carbon bonds between two different organic groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The scalability of these methods allows for the production of significant quantities of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced.
Scientific Research Applications
2-(3,5-Dimethoxybenzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, although further research is needed to confirm its efficacy and safety in clinical settings.
Industry: The compound is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-11-7-10(8-12(9-11)18-2)14(16)13-5-3-4-6-15-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEWKRKBIVGSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=CC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618517 | |
Record name | (3,5-Dimethoxyphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32864-08-7 | |
Record name | (3,5-Dimethoxyphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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